5-Iodothiophene-3-carboxamide
Overview
Description
5-Iodothiophene-3-carboxamide (ICTA) is a chemical compound that has gained much attention in the scientific community due to its unique properties and potential applications in various fields . It is a thiophene-based analog that has been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
Thiophene derivatives, including this compound, can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
This compound has a molecular weight of 253.06 . It contains a total of 24 bond(s); 14 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 secondary amide(s) (aromatic), and 1 Thiophene .Chemical Reactions Analysis
Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects . For instance, Carboxin, a thiophene derivative, targets the Succinate dehydrogenase [ubiquinone] flavoprotein subunit in mitochondria .
Mode of Action
For example, Carboxin inhibits the succinate dehydrogenase enzyme, disrupting the Krebs cycle and energy production in cells .
Biochemical Pathways
For instance, they play a role in the advancement of organic semiconductors .
Result of Action
Thiophene derivatives are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Analysis
Biochemical Properties
5-Iodothiophene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been shown to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity . This interaction is crucial in understanding the compound’s potential as an enzyme inhibitor and its broader implications in medicinal chemistry.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Thiophene derivatives, including this compound, have been reported to exhibit various pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . These effects are mediated through the modulation of specific signaling pathways and gene expression profiles, highlighting the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming hydrogen bonds and other interactions with their active sites . These interactions can lead to changes in gene expression and subsequent cellular responses. The detailed mechanism of action involves the modulation of enzyme activity, which can have downstream effects on various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives, including this compound, can undergo degradation under certain conditions, which can affect their efficacy and potency . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that thiophene derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological responses . Additionally, high doses of this compound may result in toxic or adverse effects, emphasizing the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism. Thiophene derivatives, including this compound, can influence metabolic flux and alter metabolite levels . These interactions are crucial for understanding the compound’s pharmacokinetics and its potential impact on metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Detailed studies on the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
5-iodothiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INOS/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSOPNFRCFEFNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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